Antiproliferative SAR Cliff: 2‑Chloro‑4‑nitro Substitution vs. Entinostat in MCF‑7, A549, K562, and MDA‑MB‑231 Cell Lines
In a head‑to‑head MTT antiproliferative screen encompassing fourteen N‑substituted benzamide derivatives, the subset carrying a chlorine atom or nitro group on the same benzene ring — a structural feature retained in 2‑chloro‑4‑nitro‑N‑mesitylbenzamide — exhibited significantly reduced antiproliferative activity relative to Entinostat (MS‑275). This SAR cliff indicates that the 2‑chloro‑4‑nitro substitution pattern does not merely attenuate potency but shifts the compound's cell‑line selectivity profile, making it a valuable comparator tool for probing the contribution of ring electronics to HDAC‑dependent growth inhibition [1].
| Evidence Dimension | Antiproliferative activity across four human cancer cell lines |
|---|---|
| Target Compound Data | Chlorine- or nitro‑substituted benzamide derivatives (structural class containing 2‑chloro‑4‑nitro‑N‑mesitylbenzamide): activity largely decreased vs. MS‑275 [quantitative IC₅₀ values not disclosed at individual compound resolution in the source] |
| Comparator Or Baseline | Entinostat (MS‑275): sub‑micromolar IC₅₀ values across MCF‑7, A549, K562, MDA‑MB‑231 cell lines |
| Quantified Difference | Qualitative SAR rule: presence of Cl or NO₂ on same ring → 'largely decreases' antiproliferative activity; exact fold‑change not individually resolved |
| Conditions | MTT assay, 72 h exposure, four human cancer cell lines (MCF‑7 breast adenocarcinoma, A549 lung carcinoma, K562 chronic myelogenous leukemia, MDA‑MB‑231 triple‑negative breast adenocarcinoma) |
Why This Matters
This SAR cliff positions 2‑chloro‑4‑nitro‑N‑mesitylbenzamide as a low‑potency control compound for HDAC‑focused benzamide campaigns, enabling researchers to benchmark whether newly designed analogs overcome the potency penalty imposed by dual electron‑withdrawing ring substitution.
- [1] Chen, T.; Jiang, H.; Zhou, J.; Li, Z.; Huang, W.; Luo, Y.; Zhao, Y. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med. Chem. 2020, 16 (4), 555–562. DOI: 10.2174/1573406415666190712120611. View Source
